2-methoxy-1-naphthaldehyde thiosemicarbazone 2-methoxy-1-naphthaldehyde thiosemicarbazone
Brand Name: Vulcanchem
CAS No.: 65110-22-7
VCID: VC21294148
InChI: InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+
SMILES: COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N
Molecular Formula: C13H13N3OS
Molecular Weight: 259.33 g/mol

2-methoxy-1-naphthaldehyde thiosemicarbazone

CAS No.: 65110-22-7

Cat. No.: VC21294148

Molecular Formula: C13H13N3OS

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-1-naphthaldehyde thiosemicarbazone - 65110-22-7

Specification

CAS No. 65110-22-7
Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
IUPAC Name [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea
Standard InChI InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+
Standard InChI Key DXTYDDVJOBCCHE-OVCLIPMQSA-N
Isomeric SMILES COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N
SMILES COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N
Canonical SMILES COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N

Introduction

Chemical Structure and Properties

Chemical Identifiers and Basic Information

2-Methoxy-1-naphthaldehyde thiosemicarbazone is a small molecular drug with specific structural features that contribute to its biological activity. Table 1 summarizes the key identifiers and chemical information available for this compound.

Table 1: Chemical Identifiers of 2-Methoxy-1-Naphthaldehyde Thiosemicarbazone

ParameterInformation
Drug IDD0DT5K
Former IDDNC003525
CAS Number65110-22-7
Molecular FormulaC₁₃H₁₃N₃OS
Molecular Weight259.33 g/mol
IUPAC Name[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea
Alternative Name{[(1E)-2-(2-methoxynaphthyl)-1-azavinyl]amino}aminomethane-1-thione
NSC NumberNSC525522

The compound contains a methoxy-substituted naphthalene ring system linked to a thiosemicarbazone moiety, creating a molecule with multiple potential binding sites .

Structural Characteristics

The molecular structure of 2-methoxy-1-naphthaldehyde thiosemicarbazone features a naphthalene core with a methoxy group at the 2-position and a thiosemicarbazone substituent at the 1-position. The thiosemicarbazone group (-CH=N-NH-C(=S)-NH₂) is attached to the naphthalene ring through an azomethine linkage . This structural arrangement contributes to the compound's ability to form complexes with metals through the nitrogen and sulfur atoms of the thiosemicarbazone moiety.

The compound's structure can be represented by the following chemical identifiers:

  • Canonical SMILES: COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N

  • InChI: 1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+

  • InChIKey: DXTYDDVJOBCCHE-OVCLIPMQSA-N

The E-configuration around the C=N bond, as indicated by the InChI notation (/b15-8+), is significant for the biological activity of the compound, as it affects the positioning of potential binding groups .

Biological Activities

Antitrypanosomal Activity

The primary biological activity reported for 2-methoxy-1-naphthaldehyde thiosemicarbazone is its inhibitory effect on Trypanosoma cruzipain, a cysteine protease essential for the survival and pathogenicity of Trypanosoma cruzi, the causative agent of Chagas disease . This inhibitory activity makes the compound a potential candidate for the development of trypanocidal drugs.

The mechanism of inhibition likely involves the interaction of the thiosemicarbazone moiety with the active site of the cruzipain enzyme. Thiosemicarbazones are known to interact with cysteine proteases through their sulfur atom, forming covalent or non-covalent interactions with the catalytic cysteine residue in the enzyme's active site .

Metal Complexation Properties

Biological Activity of Metal Complexes

Metal complexes of thiosemicarbazones often exhibit enhanced biological activities compared to the free ligands. For instance, palladium(II) complexes of similar thiosemicarbazones have shown significantly higher antiproliferative activity against human tumor cell lines than the corresponding free ligands .

In a study of palladium(II) bis-chelate complexes with various thiosemicarbazone ligands, the complexes demonstrated IC₅₀ values in the range of 0.01-9.87 μM against different human tumor cell lines, while the free ligands showed IC₅₀ values of 23.48-70.86 μM or >250 μM .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thiosemicarbazones is crucial for the rational design of more potent derivatives. For 2-methoxy-1-naphthaldehyde thiosemicarbazone, the following structural features are likely to contribute to its biological activity:

  • The naphthalene ring system provides lipophilicity and potential π-stacking interactions with target proteins

  • The methoxy substituent at the 2-position may influence the electronic properties and hydrogen-bonding capabilities of the molecule

  • The thiosemicarbazone moiety provides key atoms for metal chelation and interaction with target enzymes

  • The E-configuration around the C=N bond positions the functional groups optimally for interaction with biological targets

Comparative studies with related thiosemicarbazones suggest that modifications to the aromatic ring system and substituents on the thiosemicarbazone nitrogen atoms can significantly affect the biological activity and selectivity of these compounds .

Future Research Directions

Based on the current understanding of 2-methoxy-1-naphthaldehyde thiosemicarbazone and related compounds, several promising research directions emerge:

  • Detailed mechanism of action studies to elucidate how the compound inhibits trypanosomal cysteine proteases

  • Development of more potent and selective derivatives through systematic structural modifications

  • Exploration of metal complexes of this compound for enhanced biological activities

  • Investigation of potential synergistic effects with established antiparasitic or anticancer drugs

  • Development of drug delivery systems to improve the pharmacokinetic properties of the compound

  • Expansion of biological testing to include other parasitic diseases and cancer types

The optimization of this scaffold could lead to more effective therapeutic agents for neglected tropical diseases like Chagas disease, which affects millions of people worldwide .

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